
(Chloromethyl)(fluoro)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(fluoro)dimethylsilane is an organosilicon compound with the molecular formula C3H8ClFSi. This compound is characterized by the presence of both chloromethyl and fluoro groups attached to a silicon atom, which is also bonded to two methyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(fluoro)dimethylsilane typically involves the reaction of chloromethylsilane with a fluorinating agent. One common method is the reaction of chloromethyl(dimethyl)silane with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane to facilitate the reaction. The reaction can be represented as follows:
ClCH2Si(CH3)2H+HF→ClCH2Si(CH3)2F+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl)(fluoro)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines are commonly used in substitution reactions, typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in oxidation reactions, often in the presence of catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in reduction reactions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with altered functional groups.
Applications De Recherche Scientifique
(Chloromethyl)(fluoro)dimethylsilane finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes, such as labeling or cross-linking studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.
Mécanisme D'action
The mechanism of action of (Chloromethyl)(fluoro)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl and fluoro groups provide sites for chemical reactions, allowing the compound to participate in substitution, oxidation, and reduction reactions. The silicon atom, bonded to both methyl groups, imparts stability to the compound while allowing for functional group modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Chloromethyl)dimethylsilane: Lacks the fluoro group, making it less reactive in certain substitution reactions.
(Fluoromethyl)dimethylsilane: Contains a fluoromethyl group instead of chloromethyl, leading to different reactivity patterns.
(Chloromethyl)(methyl)dimethylsilane: Contains an additional methyl group, altering its chemical properties and reactivity.
Uniqueness
(Chloromethyl)(fluoro)dimethylsilane is unique due to the presence of both chloromethyl and fluoro groups, which provide distinct reactivity patterns and make it a versatile compound for various applications. The combination of these functional groups allows for a wide range of chemical modifications and reactions, making it valuable in both research and industrial settings.
Propriétés
Numéro CAS |
421-21-6 |
|---|---|
Formule moléculaire |
C3H8ClFSi |
Poids moléculaire |
126.63 g/mol |
Nom IUPAC |
chloromethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C3H8ClFSi/c1-6(2,5)3-4/h3H2,1-2H3 |
Clé InChI |
YVAKMDBUZRKCCY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


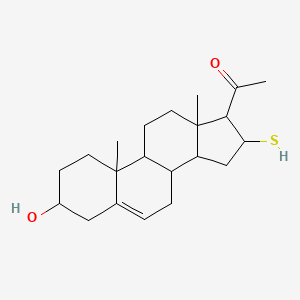
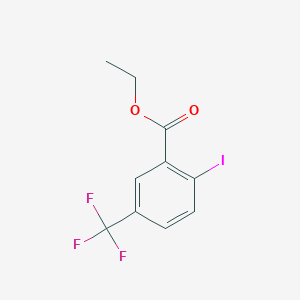
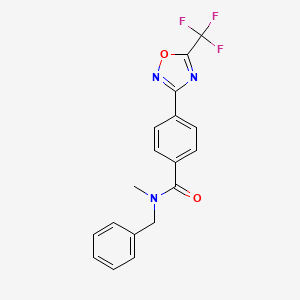
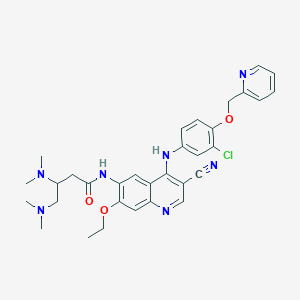
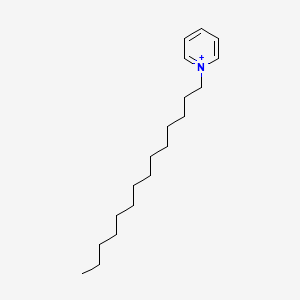

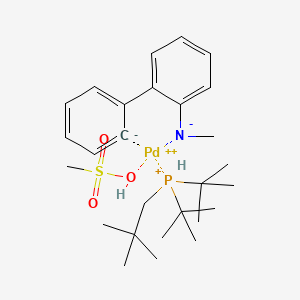

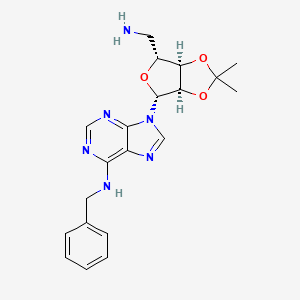
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

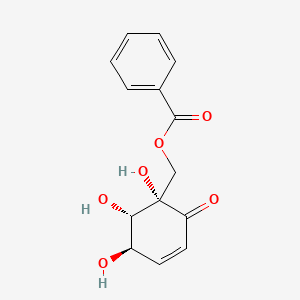
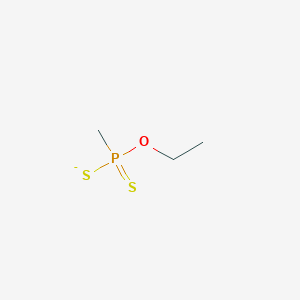
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
